4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylpiperidine
CAS No.:
Cat. No.: VC17772774
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 4-(1-ethylpyrazol-4-yl)-2-methylpiperidine |
| Standard InChI | InChI=1S/C11H19N3/c1-3-14-8-11(7-13-14)10-4-5-12-9(2)6-10/h7-10,12H,3-6H2,1-2H3 |
| Standard InChI Key | PAYXHVOOMNGICP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2CCNC(C2)C |
Introduction
Structural Characteristics and Synthetic Approaches
Molecular Architecture
The core structure of 4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylpiperidine features a piperidine ring substituted at the 2-position with a methyl group and at the 4-position with a 1-ethylpyrazole moiety. This hybrid design merges the conformational flexibility of piperidine with the hydrogen-bonding capacity of pyrazole, a combination often leveraged in central nervous system (CNS)-targeted therapeutics .
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Metrics
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>19</sub>N<sub>3</sub> |
| Molecular Weight | 193.29 g/mol |
| Lipophilicity (LogP) | ~2.1 (predicted) |
| Aqueous Solubility | Moderate (0.1–1 mg/mL) |
Metabolic Stability
Comparative Analysis with Structural Analogs
Pyrazole-Piperidine vs. Pyrazol-4-yl-Pyridine Derivatives
Comparative studies highlight critical differences:
-
Conformational Flexibility: Piperidine rings offer greater rotational freedom compared to planar pyridine systems, potentially enhancing target engagement in flexible binding pockets .
-
Lipophilicity: The 2-methylpiperidine group reduces LogP by ~0.3 units relative to pyridine analogs, improving aqueous solubility without compromising CNS penetration .
Future Directions and Challenges
Target Validation and Optimization
Proposed steps include:
-
In vitro Binding Assays: Quantify affinity for M₄ and other neuroreceptors using [³H]NMS displacement studies .
-
SAR Studies: Systematically vary substituents (e.g., fluoroalkyl chains) to optimize potency and selectivity.
Preclinical Development Hurdles
Key challenges involve balancing metabolic stability and brain uptake. Introducing polar groups (e.g., hydroxyl) while retaining LogP <3 may address these issues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume